molecular formula C5H10O5 B8023765 D-xylulose

D-xylulose

Cat. No.: B8023765
M. Wt: 150.13 g/mol
InChI Key: LQXVFWRQNMEDEE-PYHARJCCSA-N
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Description

Significance of D-Xylulose as a Ketopentose in Biological Systems

As a ketopentose, this compound is a five-carbon sugar with a ketone group, distinguishing it from aldopentoses like xylose which have an aldehyde group. ontosight.aimicrobenotes.com This structural difference influences its chemical and biological properties. ontosight.ai this compound is not as abundant in nature as its isomer D-xylose, but it can be formed from D-xylose through the action of enzymes like xylose isomerase in bacteria or a combination of xylose reductase and xylitol (B92547) dehydrogenase in yeast and filamentous fungi. researchgate.netoup.com

This compound is a key metabolite in various organisms, including humans, Escherichia coli, Saccharomyces cerevisiae, and mice. nih.gov It is involved in pathways that generate reducing power (NADPH) and precursors for nucleotide synthesis. ontosight.aiontosight.ai

Overview of this compound's Role in Central Carbon Metabolism

This compound plays a crucial role in central carbon metabolism, primarily as an intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). ontosight.aiontosight.aicymitquimica.com Within the PPP, this compound is converted to this compound 5-phosphate by the enzyme xylulokinase, a reaction that requires ATP. oup.comcaymanchem.com this compound 5-phosphate is a vital intermediate in the non-oxidative branch of the PPP. ontosight.aiwikipedia.org

The pentose phosphate pathway, where this compound 5-phosphate participates, runs parallel to glycolysis and is essential for generating NADPH, which is necessary for reductive biosynthesis (e.g., fatty acid synthesis) and protecting cells from oxidative stress. ontosight.aimdpi.com The PPP also produces pentoses required for the synthesis of nucleotides, the building blocks of DNA and RNA. ontosight.aicymitquimica.com

In some bacteria, like Lactococcus lactis, this compound 5-phosphate can be metabolized via an alternative phosphoketolase pathway, which cleaves it into acetyl phosphate and glyceraldehyde 3-phosphate, linking pentose metabolism to glycolysis. mdpi.comnih.govencyclopedia.pub

This compound 5-phosphate has also been implicated in the regulation of glycolysis. Research indicates it can activate protein phosphatase, which in turn affects the activity of the bifunctional enzyme PFK2/FBPase2, leading to increased production of fructose (B13574) 2,6-bisphosphate and ultimately upregulating glycolysis. wikipedia.org

Furthermore, this compound is involved in the glucuronate-xylulose pathway, where it is converted from xylitol. caymanchem.com This pathway can link the metabolism of glucuronate, derived from the degradation of glucuronidated proteins, back to the pentose phosphate pathway or glycolysis. reactome.org

In some microorganisms, D-xylose is metabolized to this compound as a preliminary step before entering central metabolic pathways. researchgate.net The efficiency of this conversion and subsequent metabolism of this compound are important for the utilization of xylose as a carbon source, particularly in industrial biotechnology for the production of biofuels and chemicals from lignocellulosic biomass. researchgate.netplos.org

Research findings highlight the importance of enzymes involved in this compound metabolism, such as xylulokinase, which can be a rate-limiting step in this compound fermentation in organisms like Saccharomyces cerevisiae. oup.com Engineering the expression levels of such enzymes can impact the efficiency of pentose utilization. oup.complos.org

While this compound 5-phosphate is a known intermediate in the pentose phosphate pathway, 1-deoxy-D-xylulose 5-phosphate is an intermediate in a different pathway, the non-mevalonate pathway, which is involved in the biosynthesis of isoprenoids in bacteria, plants, and parasites. wikipedia.orgnih.govacs.orgacs.org This highlights the existence of related compounds with distinct metabolic roles.

Key Metabolic Conversions Involving this compound

ReactantEnzymeProductPathway
This compoundXylulokinaseThis compound 5-phosphatePentose Phosphate Pathway, Glycolysis Link
XylitolXylitol DehydrogenaseThis compoundGlucuronate-Xylulose Pathway, Xylose Metabolism
D-GlucuronateMultiple EnzymesThis compound 5-phosphateGlucuronate-Xylulose Pathway
D-XyloseXylose IsomeraseThis compoundXylose Metabolism (Isomerase Pathway)
D-XyloseXylose Reductase, Xylitol DehydrogenaseThis compoundXylose Metabolism (Oxido-reductase Pathway)

This table summarizes some of the key enzymatic conversions where this compound or its phosphorylated form are involved based on the provided search results. researchgate.netoup.comcaymanchem.comreactome.orgwikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4S)-2-(hydroxymethyl)oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXVFWRQNMEDEE-PYHARJCCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)(CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](C(O1)(CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

D Xylulose Metabolic Pathways and Interconversions

D-Xylose Catabolism and D-Xylulose Biogenesis

D-xylose, a major constituent of hemicellulose, is a primary source for the biological production of this compound. Organisms have evolved distinct strategies to break down D-xylose, converging on this compound as a key intermediate. wikipedia.orgwikipedia.orgnih.govnih.gov

Isomerase Pathway in Prokaryotic Microorganisms

In many prokaryotic microorganisms, the predominant route for D-xylose catabolism is the isomerase pathway. wikipedia.orgencyclopedia.pubosti.govfrontiersin.orgmdpi.comnih.gov This pathway is characterized by the direct conversion of D-xylose to this compound, a reaction catalyzed by the enzyme xylose isomerase (XI). wikipedia.orgosti.govresearchgate.net The isomerization is a reversible reaction, and under standard conditions, the equilibrium favors D-xylose, typically resulting in a mixture containing approximately 83% D-xylose and 17% this compound. wikipedia.org Following its formation, this compound is phosphorylated by xylulokinase (XK) to yield this compound-5-phosphate, which then feeds into the pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgosti.govresearchgate.netbiorxiv.org This pathway is commonly found in bacteria such as Escherichia coli, Bacillus species, and Lactobacillus species. wikipedia.orgencyclopedia.pubosti.govfrontiersin.orgmdpi.comnih.gov

Oxido-reductase Pathway in Eukaryotic Microorganisms

Eukaryotic microorganisms, particularly yeasts, frequently employ the oxido-reductase pathway, also known as the XR-XDH pathway, for D-xylose metabolism. wikipedia.orgnih.govnih.govkyoto-u.ac.jpd-nb.infotkk.fioup.com This pathway involves a two-step conversion. Initially, D-xylose is reduced to xylitol (B92547) by the enzyme xylose reductase (XR), a reaction that often utilizes NADPH as a cofactor. wikipedia.orgd-nb.infotkk.fi Subsequently, xylitol is oxidized to this compound by xylitol dehydrogenase (XDH), typically requiring NAD+ as a cofactor. wikipedia.orgd-nb.infotkk.fiwikipedia.org The resulting this compound is then phosphorylated to this compound-5-phosphate by xylulokinase, enabling its entry into the pentose phosphate pathway. wikipedia.orgd-nb.info A notable characteristic of this pathway can be a redox imbalance stemming from the differing cofactor specificities of XR and XDH, which may lead to the accumulation of xylitol. kyoto-u.ac.jptkk.fioup.comwikipedia.org

Oxidative Pathways (Weimberg and Dahms) in Prokaryotic Microorganisms

Beyond isomerization and initial reduction, some prokaryotic microorganisms catabolize D-xylose through oxidative pathways, specifically the Weimberg and Dahms pathways. wikipedia.orgencyclopedia.pubfrontiersin.orgmdpi.com These pathways involve the oxidation of D-xylose and proceed through different intermediates compared to the isomerase and oxido-reductase routes. wikipedia.orgfrontiersin.org

The Weimberg pathway begins with the oxidation of D-xylose to D-xylono-γ-lactone, catalyzed by a D-xylose dehydrogenase. wikipedia.orgosti.gov A lactonase then hydrolyzes the lactone ring to form D-xylonic acid. wikipedia.orgosti.gov D-xylonic acid is sequentially dehydrated by a xylonate dehydratase to produce 2-keto-3-deoxy-D-xylonate, which is further dehydrated by a second dehydratase to α-ketoglutarate semialdehyde. wikipedia.orgosti.gov Finally, α-ketoglutarate semialdehyde is oxidized by an α-ketoglutarate semialdehyde dehydrogenase to yield α-ketoglutarate, an intermediate that enters the tricarboxylic acid cycle. wikipedia.orgosti.govnih.govasm.org This pathway is recognized for its carbon conservation and its ability to connect D-xylose metabolism directly to the TCA cycle without an initial phosphorylation of this compound. mdpi.com Examples of bacteria known to utilize the Weimberg pathway include Pseudomonas fragi and Caulobacter crescentus. nih.govasm.org

The Dahms pathway shares the initial oxidative steps with the Weimberg pathway, leading to the formation of 2-keto-3-deoxy-D-xylonate. wikipedia.orgfrontiersin.org However, the Dahms pathway diverges at this point, with an aldolase (B8822740) enzyme cleaving 2-keto-3-deoxy-D-xylonate into pyruvate (B1213749) and glycolaldehyde (B1209225). wikipedia.orgfrontiersin.orgasm.org Pyruvate can then be further metabolized, including entry into central carbon metabolism, while glycolaldehyde is processed through subsequent reactions. frontiersin.org

D-Glucuronate Conversion to this compound and this compound-5-Phosphate

This compound can also be generated from the catabolism of D-glucuronate through a pathway present in animals, often referred to as the glucuronate-xylulose pathway or the uronate cycle. uni.lureactome.orgwikipathways.orgnih.govfrontiersin.org This pathway involves a series of enzymatic transformations: D-glucuronate is reduced to L-gulonate, which is subsequently oxidized to 3-dehydro-L-gulonate. reactome.orgwikipathways.orgnih.gov Decarboxylation of 3-dehydro-L-gulonate produces L-xylulose. reactome.orgwikipathways.orgnih.gov L-xylulose is then reduced to xylitol, followed by the oxidation of xylitol to this compound. reactome.orgwikipathways.orgnih.govmhmedical.com The resulting this compound can then be phosphorylated to this compound-5-phosphate, thus linking this pathway to the pentose phosphate pathway. reactome.orgnih.govfrontiersin.orgmhmedical.com

D-Lyxose Isomerization to this compound

Another potential, though perhaps less prominent, route for this compound formation is the isomerization of D-lyxose. fishersci.ie D-lyxose, a stereoisomer of xylose, can be converted to this compound through the action of a D-lyxose isomerase enzyme. This enzymatic interconversion adds another potential source of this compound in organisms capable of metabolizing D-lyxose.

Enzymatic Phosphorylation of this compound to this compound-5-Phosphate (Xu5P)

Regardless of its origin (from D-xylose catabolism, D-glucuronate metabolism, or D-lyxose isomerization), this compound is typically phosphorylated to this compound-5-phosphate (Xu5P) before entering central metabolic pathways. This critical phosphorylation step is catalyzed by the enzyme xylulokinase (XK). wikipedia.orgosti.govbiorxiv.orgd-nb.infowikipathways.org The reaction involves the transfer of a phosphate group from ATP to this compound, yielding this compound-5-phosphate and ADP. metabolomicsworkbench.org The formation of Xu5P is essential for this compound to be further metabolized within the pentose phosphate pathway, where Xu5P plays a vital role as a substrate for transketolase. wikipedia.orgontosight.airesearchgate.net This enzyme facilitates the transfer of two-carbon units, contributing to the production of NADPH, which is crucial for reductive biosynthesis, and the generation of precursors for nucleotide synthesis. wikipedia.orgontosight.ai

Role of D-Xylulokinase (XK)

D-Xylulokinase (XK), also known as ATP:this compound 5-phosphotransferase (EC 2.7.1.17), is an enzyme that catalyzes the ATP-dependent phosphorylation of this compound to produce this compound 5-phosphate. nih.govnih.govuniprot.org This reaction is a crucial step in the metabolic utilization of this compound, particularly in organisms that metabolize xylose via the isomerase pathway where xylose is first converted to this compound by xylose isomerase. wikipedia.orgebi.ac.ukresearchgate.net In mammals, XK is the final enzyme in the glucuronate-xylulose pathway and is primarily active in the liver and kidneys. nih.govnih.gov The product, this compound 5-phosphate, serves as a link to the pentose phosphate pathway. nih.govnih.gov Studies on human XK have revealed it has a two-domain fold characteristic of the sugar kinase/hsp70/actin superfamily and is selective for this compound. nih.gov

Formation from Ribulose-5-Phosphate by Ribulose-5-Phosphate Epimerase

This compound 5-phosphate is also formed through the reversible epimerization of D-ribulose 5-phosphate. wikipedia.orgwikipedia.org This reaction is catalyzed by the enzyme ribulose-5-phosphate 3-epimerase (RPE), also known as phosphopentose epimerase (EC 5.1.3.1). wikipedia.orguniprot.org This interconversion is a vital part of the non-oxidative phase of the pentose phosphate pathway. wikipedia.orgnih.gov In plants, this conversion is essential for CO2 assimilation via the Calvin cycle. nih.gov Human RPE utilizes Fe2+ for catalysis and the epimerization proceeds via a cis-enediolate intermediate. wikipedia.orgnih.gov

Metabolic Flux of this compound-5-Phosphate within Central Pathways

This compound 5-phosphate is a pivotal intermediate that facilitates the metabolic flux between different central carbohydrate metabolic pathways.

Integration into the Pentose Phosphate Pathway (PPP)

This compound 5-phosphate is a crucial intermediate in the pentose phosphate pathway (PPP). wikipedia.orgontosight.ai The PPP runs parallel to glycolysis and is essential for generating NADPH, which is required for reductive biosynthesis and protecting against oxidative stress, and for producing pentoses necessary for nucleotide synthesis. ontosight.aiontosight.ailibretexts.org D-Xu5P participates in the non-oxidative branch of the PPP. wikipedia.org

Role in Non-Oxidative Branch Transketolase Reactions

In the non-oxidative branch of the PPP, this compound 5-phosphate acts as a donor of two-carbon ketone groups in reactions catalyzed by transketolase (EC 2.2.1.1). wikipedia.orgwikipedia.org Transketolase facilitates the reversible transfer of a two-carbon fragment from a ketose donor (like D-Xu5P) to an aldose acceptor. libretexts.orgwikipedia.org One key reaction involves the transfer of a two-carbon unit from this compound 5-phosphate to D-ribose 5-phosphate, producing glyceraldehyde 3-phosphate and sedoheptulose (B1238255) 7-phosphate. libretexts.orgwikipedia.orgreactome.org Another transketolase reaction involves the transfer of a two-carbon unit from this compound 5-phosphate to erythrose 4-phosphate, yielding fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. libretexts.orgwikipedia.orgreactome.org These reactions are crucial for interconverting sugar phosphates and linking the PPP to glycolysis. libretexts.orgwikipedia.org

Connection to Glycolysis

This compound 5-phosphate plays a role in connecting the PPP to glycolysis. wikipedia.orgwikipedia.orgebi.ac.uk The products of the non-oxidative PPP, including glyceraldehyde 3-phosphate and fructose 6-phosphate, are intermediates of glycolysis. libretexts.org This allows for the flexible exchange of carbon flux between these two central pathways depending on the cell's metabolic needs. libretexts.org Furthermore, this compound 5-phosphate has been identified as a regulator of glycolysis, particularly through its interaction with the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK2/FBPase2). wikipedia.orgnih.gov D-Xu5P activates protein phosphatase, which dephosphorylates PFK2/FBPase2, leading to increased PFK2 activity and thus increased production of fructose 2,6-bisphosphate, a potent activator of phosphofructokinase-1, a key glycolytic enzyme. wikipedia.orgnih.gov This mechanism allows D-Xu5P to upregulate glycolysis. wikipedia.org

Phosphoketolase Pathway in Lactic Acid Bacteria

In certain microorganisms, particularly heterofermentative and facultatively homofermentative lactic acid bacteria, this compound 5-phosphate is metabolized via the phosphoketolase pathway. ebi.ac.uknih.govchimia.chresearchgate.netasm.org Phosphoketolases (EC 4.1.2.9 and EC 4.1.2.22) are thiamine (B1217682) diphosphate-dependent enzymes that catalyze the phosphorolytic cleavage of this compound 5-phosphate (or fructose 6-phosphate) in the presence of inorganic phosphate. ebi.ac.ukchimia.chresearchgate.netasm.org The cleavage of this compound 5-phosphate by xylulose-5-phosphate phosphoketolase yields acetyl phosphate and glyceraldehyde 3-phosphate. ebi.ac.uknih.govchimia.chresearchgate.net This pathway is distinct from the PPP and allows these bacteria to extract energy and carbon from pentose sugars like xylose, often resulting in the production of acetate, formate, and ethanol (B145695) in addition to lactate (B86563). nih.gov

Enzymology of D Xylulose Metabolism

D-Xylose Isomerase (XI)

D-xylose isomerase (XI), also known as glucose isomerase (EC 5.3.1.5), is an enzyme that catalyzes the reversible isomerization between D-xylose and D-xylulose. This enzyme plays a pivotal role in the microbial utilization of D-xylose, especially in prokaryotic organisms, where it facilitates the direct conversion of the aldose sugar D-xylose to the ketose sugar this compound. XI is widely distributed across various life forms, including bacteria, actinomycetes, fungi, and plants.

Mechanistic Insights into D-Xylose to this compound Isomerization

The isomerization catalyzed by D-xylose isomerase involves the interconversion of an aldose (D-xylose) and a ketose (this compound). The reaction mechanism is a multi-step process initiated by the binding of the cyclic form of the substrate, specifically the α-anomer of D-xylopyranose. Following substrate binding, a ring-opening step occurs, facilitated by a conserved histidine residue near one of the active site metal ions, which acts as a proton donor to the O5 atom of the sugar ring. This generates an open-chain, linear form of the sugar.

The isomerization proceeds via a hydride-shift mechanism, where a hydride ion is transferred from the C2 carbon to the C1 carbon of the linear sugar molecule. During this process, the substrate in its open-chain conformation is coordinated to divalent metal ions within the active site. A conserved lysine (B10760008) residue, in addition to the metal ion interactions, is also involved in catalyzing the hydride shift. The reaction concludes with the ring closure of the product, this compound.

Enzyme Kinetics and Cofactor Requirements

D-xylose isomerase activity is dependent on the presence of divalent metal cations, which act as essential cofactors. These enzymes typically bind two divalent metal ions per subunit, often magnesium (Mg²⁺) or cobalt (Co²⁺), located at distinct sites within the active center. The enzyme exhibits broad substrate specificity, being capable of isomerizing various aldoses and ketoses in addition to its primary substrates, D-xylose and D-glucose. The kinetic parameters of XI, such as Km and kcat, can vary significantly depending on the source organism and specific enzyme variant.

Xylitol (B92547) Dehydrogenase (XDH)

Xylitol dehydrogenase (XDH), particularly NAD⁺-dependent xylitol dehydrogenase (EC 1.1.1.14), is a key enzyme in the oxidative pathway of D-xylose metabolism found predominantly in eukaryotic microorganisms like yeasts and fungi. This enzyme catalyzes the oxidation of xylitol to this compound, utilizing NAD⁺ as a cofactor which is reduced to NADH.

Role in Xylitol Oxidation to this compound

In the eukaryotic pathway for D-xylose utilization, D-xylose is initially reduced to xylitol by xylose reductase. Xylitol dehydrogenase then catalyzes the subsequent step, converting xylitol into this compound. This reaction is crucial for channeling the carbon from xylitol into the central metabolic network. The this compound produced is then typically phosphorylated by D-xylulokinase to form this compound 5-phosphate, an intermediate of the pentose (B10789219) phosphate (B84403) pathway. The balance between xylose reductase and xylitol dehydrogenase activities and the availability of their respective cofactors (NAD(P)H and NAD⁺) can influence xylitol accumulation.

Characterization and Substrate Specificity

Xylitol dehydrogenases are generally NAD⁺-dependent oxidoreductases belonging to the medium-chain dehydrogenase/reductase family. Many XDHs require metal ions, such as zinc, for catalytic activity. The substrate specificity of XDH can vary depending on the organism from which it is derived. Studies have characterized XDH enzymes from various sources, revealing their preferences for different polyols. For example, XDH from Aspergillus flavus shows high activity towards xylitol and sorbitol. Similarly, an NAD-dependent XDH from Gluconobacter oxydans exhibits high specificity for D-sorbitol and xylitol, with limited activity on other tested sugars and alcohols. An XDH from Meyerozyma caribbica also demonstrates broad specificity for polyols, including xylitol, D-sorbitol, ribitol, and L-arabitol, with xylitol being the preferred substrate.

Data Table: Substrate Specificity of Selected Xylitol Dehydrogenases

Enzyme SourcePreferred Substrate(s)Other Substrates with ActivitySubstrates with No Activity (Examples)Cofactor Preference
Aspergillus flavusXylitol, SorbitolErythritol (B158007), Glycerol, Ribitol, Mannitol, Galactitol, Maltitol, D/L-Arabinitol-NAD(H) > NADP(H)
Gluconobacter oxydansD-Sorbitol, XylitolD-Mannitol, Sorbose, GlycerolGlucose, Inositol (B14025), Galactose, Mannose, Rhamnose, Xylose, Fructose (B13574), Glucuronic acid, Glucolactone, 2-KLG, Gluconic acid, Propanol, Isopropanol, Methanol, Ethanol (B145695)NAD⁺
Debaryomyces hanseniiXylitol, D-Sorbitol-D-Mannitol, L-Arabitol, D-ArabitolNAD⁺
Meyerozyma caribbicaXylitolD-Sorbitol, Ribitol, L-Arabitol-NAD⁺

D-Xylulokinase (XK)

D-xylulokinase (XK) (EC 2.7.1.17) is an enzyme that catalyzes the irreversible phosphorylation of this compound at the C5 hydroxyl group, producing this compound 5-phosphate. This reaction requires ATP as the phosphate donor, which is hydrolyzed to ADP. This compound 5-phosphate is a key intermediate that feeds into the pentose phosphate pathway, linking pentose metabolism to glycolysis and providing precursors for nucleotide biosynthesis and NADPH.

D-xylulokinase is essential for the metabolic utilization of this compound, regardless of whether it is produced from D-xylose via the isomerase pathway or the oxido-reductase pathway. In organisms like Saccharomyces cerevisiae, the activity of D-xylulokinase has been identified as a potential rate-limiting step in the fermentation of this compound. Overexpression of the XKS1 gene, encoding D-xylulokinase in S. cerevisiae, can enhance growth on this compound.

Studies on human D-xylulokinase (hXK) have provided insights into its structure and kinetic properties. hXK is highly specific for this compound as a substrate. Kinetic analyses have determined its Michaelis-Menten constants for this compound and ATP. Structural studies, including X-ray crystallography, reveal that hXK possesses a two-domain structure characteristic of the sugar kinase/hsp70/actin superfamily. This compound binds to one domain, and ATP (or ADP) binds to the other, with a conformational change required to bring the substrates into proximity for catalysis. This compound binds in its linear keto-form within the active site, interacting with specific amino acid residues that contribute to substrate recognition.

Data Table: Kinetic Parameters of Selected D-Xylulokinases

Enzyme SourceSubstrateKm (µM)kcat (s⁻¹)
Saccharomyces cerevisiaeThis compound310 ± 10-
Saccharomyces cerevisiaeATP1550 ± 80-
Saccharomyces cerevisiaeXylulose 5-phosphate (Reverse)1300 ± 100-
Saccharomyces cerevisiaeADP (Reverse)280 ± 30-
HumanThis compound24 ± 335 ± 5
HumanATP--

Note: Kinetic parameters can vary depending on experimental conditions and enzyme source.

Catalytic Mechanism of this compound Phosphorylation

D-xylulokinase (XK, EC 2.7.1.17) catalyzes the ATP-dependent phosphorylation of this compound to produce this compound 5-phosphate and ADP. nih.govwikipedia.org This reaction involves the transfer of a phosphate group from ATP to the hydroxyl group at the C5 position of this compound. wikipedia.orgebi.ac.uk The enzyme requires a divalent metal cation, such as Mg²⁺, for its activity, which is typical for kinases. uniprot.orgroyalsocietypublishing.org

Structural and kinetic studies on D-xylulokinase from Escherichia coli have suggested a catalytic mechanism. researchgate.netnih.gov The binding of the sugar substrate, this compound, is thought to induce a conformational change in the enzyme, which enhances the interaction with MgATP. nih.gov this compound binds in its linear keto-form within the active site, forming favorable hydrogen bonds with polar residues. researchgate.netrcsb.org The enzyme exhibits a weak substrate-independent MgATP-hydrolyzing activity, but the binding of both pentulose and MgATP is strongly synergistic for efficient phosphorylation. nih.gov

Structural Biology of D-Xylulokinase (e.g., Human XK)

D-xylulokinase belongs to the sugar kinase/hsp70/actin superfamily and typically exhibits a two-domain fold with an open cleft separating the domains. rcsb.org Structural information for mammalian XK was initially limited, but studies have characterized the human D-xylulokinase (hXK). nih.govebi.ac.uk The crystal structure of human D-xylulokinase has been determined, including in complexes with this compound and ADP, and with an inhibitor. ebi.ac.ukrcsb.orgproteopedia.orgwwpdb.orgexpasy.org

These structures reveal that hXK has a two-domain structure, with this compound binding to one domain (domain-I) and ADP binding to the other (domain-II). rcsb.org In the open conformation of hXK, the substrate and ADP binding sites are separated, implying that a significant conformational change, such as a hinge-bending movement, is required for catalysis to bring the substrates into proximity. nih.govrcsb.org The binding of this compound in its linear keto-form is facilitated by interactions with specific residues, including a tryptophan side chain and other polar residues, which contribute to the enzyme's substrate specificity. researchgate.netrcsb.org

Enzyme Kinetics and Regulation (e.g., Km, Vmax)

Enzyme kinetics studies provide insight into the efficiency and substrate specificity of D-xylulokinase. The Michaelis constant (Km) and maximum reaction velocity (Vmax) are key parameters used to characterize enzyme activity.

Studies on D-xylulokinase from Saccharomyces cerevisiae have reported a Km for this compound of 310 ± 10 μM and a Vmax of approximately 640 nkat mg⁻¹ with 5 mM ATP. oup.com The Km for ATP was found to be 1550 ± 80 μM with 1 mM this compound. oup.com For the reverse reaction, the Km for xylulose 5-phosphate was 1300 ± 100 μM and for ADP was 280 ± 30 μM. oup.com

Enzyme SourceSubstrateKm (μM)Vmax (nkat mg⁻¹)ATP ConcentrationpHReference
Saccharomyces cerevisiaeThis compound310 ± 106405 mM6.5 oup.comoup.com
Saccharomyces cerevisiaeATP1550 ± 805001 mM this compound6.5 oup.comoup.com
Saccharomyces cerevisiaeXylulose 5-phosphate1300 ± 100604 mM ADP6.5 oup.comoup.com
Saccharomyces cerevisiaeADP310 ± 105010 mM Xylulose 5-phosphate6.5 oup.comoup.com
Kocuria gwangalliensisThis compound250 ± 205405 mM6.5 koreascience.kr
Kocuria gwangalliensisATP1300 ± 504601 mM this compound6.5 koreascience.kr
Human (hXK)This compound24 ± 3kcat = 35 ± 5 s⁻¹Not specifiedNot specified rcsb.org
Escherichia coliThis compound290kcat = 255 s⁻¹Not specifiedNot specified uniprot.org
Escherichia coliD-ribulose14000kcat = 235 s⁻¹Not specifiedNot specified uniprot.org
Escherichia coliXylitol127000kcat = 237 s⁻¹Not specifiedNot specified uniprot.org
Escherichia coliD-arabitol141000kcat = 105 s⁻¹Not specifiedNot specified uniprot.org
Mucor circinelloidesThis compound290Not specifiedNot specifiedNot specified nih.gov
Mucor circinelloidesATP510Not specifiedNot specifiedNot specified nih.gov
Pichia stipitisThis compound520Not specifiedNot specified7.6 oup.com
Pichia stipitisATP280Not specifiedNot specified7.6 oup.com
Aerobacter aerogenesThis compoundSimilar K(m)Not specifiedNot specifiedNot specified nih.gov
Aerobacter aerogenesD-arabitolSimilar K(m)Not specifiedNot specifiedNot specified nih.gov
Arabidopsis thaliana (XK2)This compound70Vmax = 357 mmol/min/mgNot specified8 uniprot.org
Arabidopsis thaliana (XK2)1-deoxy-D-xylulose4000Vmax = 120 mmol/min/mgNot specified8 uniprot.org

Regulation of D-xylulokinase activity can occur at various levels. In some organisms, like Aerobacter aerogenes, D-xylulokinase is inducible, with D-xylose acting as an apparent inducer. nih.gov In Mucor circinelloides, D-xylulokinase activity is induced by both D-xylose and L-arabinose and repressed in the presence of D-glucose, suggesting carbon catabolite repression. nih.gov Overexpression of D-xylulokinase can impact metabolic flux, and in Saccharomyces cerevisiae engineered for xylose assimilation, overexpression can lead to growth inhibition, particularly at higher xylose concentrations. wisc.edu

Characterization of D-Xylulokinase from Diverse Organisms

D-xylulokinases have been characterized from a variety of organisms, including bacteria, fungi, yeast, and mammals. researchgate.net While they all catalyze the phosphorylation of this compound, there can be variations in their kinetic properties, substrate specificity towards other sugars or polyols, and regulatory mechanisms.

For instance, the D-xylulokinase from Escherichia coli shows a high preference for this compound but can also phosphorylate D-ribulose, xylitol, and D-arabitol with lower catalytic efficiency. researchgate.netuniprot.org In contrast, the Pichia stipitis enzyme is reported to be more specific for this compound compared to the Saccharomyces cerevisiae enzyme, showing much lower activity with D-ribulose. oup.com The amino acid sequence of D-xylulokinase from Mucor circinelloides was found to be more similar to those from animal origins than from other fungi. nih.gov D-xylulokinases from Aerobacter aerogenes involved in D-xylose and D-arabitol catabolism showed similar Km values and substrate specificities but could be differentiated by their regulation and cold sensitivity. nih.gov

Some bacterial xylulokinases may also have a biosynthetic role, such as in the phosphorylation of 1-deoxy-D-xylulose, a precursor for the biosynthesis of vitamins and terpenoids. uniprot.orgebi.ac.uk Arabidopsis thaliana has a xylulokinase (XK2) that phosphorylates both this compound and 1-deoxy-D-xylulose, playing a role in isoprenoid and carotenoid biosynthesis. uniprot.org

Ribulose-5-Phosphate Epimerase

Ribulose-5-phosphate 3-epimerase (RPE, EC 5.1.3.1), also known as phosphopentose epimerase, is another key enzyme in pentose metabolism. nih.govwikipedia.org It catalyzes the reversible interconversion between D-ribulose 5-phosphate (Ru5P) and this compound 5-phosphate (Xu5P). nih.govwikipedia.org This reaction is vital for both the Calvin cycle in plants and the non-oxidative phase of the pentose phosphate pathway in various organisms, including humans. nih.govwikipedia.orgoup.com

Catalytic Role in this compound-5-Phosphate Formation

In the context of this compound 5-phosphate formation, ribulose-5-phosphate epimerase catalyzes the epimerization of D-ribulose 5-phosphate at the C3 carbon, resulting in the formation of this compound 5-phosphate. nih.govwikipedia.orgoup.com This reaction proceeds via a cis-enediolate intermediate and employs an acid-base type of catalytic mechanism. nih.govwikipedia.org

Structural and biochemical studies, including those on human RPE, suggest the involvement of a pair of aspartic acid residues in the catalytic mechanism, with one acting as a proton donor and the other as a proton acceptor. nih.govwikipedia.org For example, in human RPE, Asp37 is proposed to abstract a proton from the C3 atom of D-ribulose 5-phosphate to initiate the formation of the enediolate intermediate. nih.gov The enzyme is typically a metalloprotein, often requiring a divalent metal ion like Fe²⁺ or Zn²⁺ in the active site, which is coordinated by conserved residues and helps stabilize the enediolate intermediate. nih.govwikipedia.orgoup.comebi.ac.uk

Transketolase and Triosephosphate Isomerase

This compound 5-phosphate, formed by the action of D-xylulokinase or ribulose-5-phosphate epimerase, is a central intermediate in the non-oxidative phase of the pentose phosphate pathway. wikipedia.orgontosight.ai In this pathway, Xu5P participates in reactions catalyzed by transketolase and transaldolase, which rearrange carbon skeletons of sugars. wikipedia.orgontosight.ai

Transketolase (TK) catalyzes the transfer of a two-carbon ketol group from a ketose donor (such as this compound 5-phosphate) to an aldose acceptor. royalsocietypublishing.orgoup.com For example, transketolase can transfer a two-carbon unit from this compound 5-phosphate to ribose 5-phosphate, producing glyceraldehyde 3-phosphate and sedoheptulose (B1238255) 7-phosphate. royalsocietypublishing.orgoup.comavocadosource.com Transketolase requires thiamine (B1217682) pyrophosphate (TPP) and a divalent metal cation as cofactors. royalsocietypublishing.org

Triosephosphate isomerase (TIM) catalyzes the interconversion of glyceraldehyde 3-phosphate and dihydroxyacetone phosphate. nih.govnih.gov In the context of this compound 5-phosphate metabolism and the pentose phosphate pathway, glyceraldehyde 3-phosphate, produced by transketolase action on Xu5P and ribose 5-phosphate, can be further metabolized through glycolysis after being interconverted with dihydroxyacetone phosphate by triosephosphate isomerase. nih.govontosight.ainih.gov These enzymatic steps involving transketolase and triosephosphate isomerase link the pentose phosphate pathway with glycolysis, allowing for the channeling of carbon from pentoses into central carbon metabolism. ontosight.aioup.com

Functions in this compound-5-Phosphate Synthesis and Metabolism

This compound 5-phosphate (Xu5P) is a pivotal intermediate in carbohydrate metabolism, primarily recognized for its central role in the non-oxidative phase of the pentose phosphate pathway (PPP). It is a phosphorylated pentose sugar formed from ribulose-5-phosphate by the enzyme ribulose-5-phosphate epimerase (RPE) wikipedia.orgnih.gov. This reversible conversion is crucial in various organisms, including plants, where it participates in the Calvin cycle, and humans, where it drives the non-oxidative phase of the PPP nih.gov.

The synthesis of this compound 5-phosphate can also occur through the phosphorylation of this compound. This reaction is catalyzed by the enzyme xylulokinase (XK), an ATP-dependent phosphotransferase oup.comecmdb.canih.govwikipedia.org. In mammals, XK is the final enzyme in the glucuronate-xylulose pathway, which is active in the liver and kidneys and converts sugars like inositol and glucose to glucuronate and subsequently to Xu5P nih.gov. In microorganisms, this compound can be formed from D-xylose, either directly by xylose isomerase (in bacteria) or via xylitol by the sequential action of xylose reductase and xylitol dehydrogenase (in yeasts and fungi) oup.comresearchgate.netwikipedia.org. The resulting this compound is then phosphorylated by xylulokinase to yield this compound 5-phosphate oup.comresearchgate.netwikipedia.org.

Once synthesized, this compound 5-phosphate participates in several key metabolic processes. Its primary fate within the PPP is to act as a donor of two-carbon ketol groups in reactions catalyzed by transketolase (TKT) wikipedia.orgvaia.comwikipedia.org. Transketolase facilitates the reversible transfer of a two-carbon unit from this compound 5-phosphate to an aldose sugar. For instance, in one reaction, this compound 5-phosphate and ribose 5-phosphate are converted to sedoheptulose 7-phosphate and glyceraldehyde 3-phosphate vaia.comwikipedia.orglibretexts.org. Another transketolase-catalyzed reaction involves the transfer of a two-carbon unit from this compound 5-phosphate to erythrose 4-phosphate, producing fructose 6-phosphate and glyceraldehyde 3-phosphate wikipedia.orglibretexts.org. These reactions are essential for interconverting sugar phosphates and linking the PPP with glycolysis vaia.comlibretexts.org.

Beyond its role in the PPP, this compound 5-phosphate has been recognized for its regulatory functions, particularly in the regulation of glycolysis and lipogenesis. Research, primarily in rat liver, indicates that Xu5P can act as a signaling molecule wikipedia.orgnih.govnih.gov. It has been shown to activate protein phosphatase 2A (PP2A), which in turn dephosphorylates and activates the bifunctional enzyme 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK2/FBPase2) wikipedia.orgnih.gov. This activation leads to increased production of fructose 2,6-bisphosphate, a potent activator of phosphofructokinase (PFK), thereby upregulating glycolysis wikipedia.orgnih.gov. Xu5P-activated PP2A has also been implicated in the transcriptional upregulation of glycolytic and lipogenic enzyme genes through the carbohydrate-response element-binding protein (ChREBP) wikipedia.orgnih.govnih.gov. While earlier studies suggested a direct role for Xu5P in activating ChREBP, more recent research indicates that D-glucose-6-phosphate might be essential for ChREBP activation in response to glucose wikipedia.org.

Detailed research findings have shed light on the kinetics of enzymes involved in this compound 5-phosphate metabolism. For example, kinetic measurements for xylulokinase from Saccharomyces cerevisiae have determined Michaelis-Menten constants (Km) for this compound and ATP in the forward reaction, as well as for xylulose 5-phosphate and ADP in the reverse reaction oup.com.

EnzymeSubstrate 1Km (µM)Substrate 2Km (µM)Product 1Product 2Organism
XylulokinaseThis compound310 ± 10ATP1550 ± 80This compound 5-phosphateADPSaccharomyces cerevisiae oup.com
Xylulokinase (Reverse)Xylulose 5-phosphate1300 ± 100ADP280 ± 30This compoundATPSaccharomyces cerevisiae oup.com

Note: Data derived from research on Saccharomyces cerevisiae xylulokinase oup.com.

Further studies have explored the structural and functional aspects of human xylulokinase, highlighting its selectivity for this compound and its inhibition by certain compounds nih.gov. The crystal structures of human XK have provided insights into its catalytic mechanism and substrate binding nih.gov.

Research has also investigated the biocatalytic synthesis of this compound 5-phosphate. One approach involves a two-enzyme cascade using xylose isomerase and xylulokinase, with polyphosphate kinase for ATP regeneration nih.govresearchgate.net. Studies have optimized reaction conditions for this enzymatic synthesis, demonstrating the feasibility of producing Xu5P from D-xylose and polyphosphate researchgate.net.

ComponentsInitial ConcentrationTemperature (°C)Time (hours)Xu5P Produced (mM)Reference
Xylose, Polyphosphate, XI, XK20 mM each453632 researchgate.net
Xylose, Polyphosphate, XI, XK, Polyphosphate KinaseNot specifiedNot specifiedNot specifiedCompared to two-enzyme system nih.govresearchgate.net

Note: Data derived from studies on biocatalytic synthesis of this compound 5-phosphate researchgate.net.

In plants, 1-deoxy-D-xylulose 5-phosphate synthase (DXS) catalyzes the first step in the methylerythritol phosphate (MEP) pathway, which produces precursors for isoprenoid biosynthesis frontiersin.orgmdpi.compnas.org. While structurally distinct from this compound 5-phosphate, 1-deoxy-D-xylulose 5-phosphate is also a phosphorylated sugar and its synthesis by DXS represents another enzymatic pathway involving a modified xylulose phosphate frontiersin.orgmdpi.compnas.org. DXS is considered a rate-limiting enzyme in the MEP pathway and is a target for the development of antibiotics, herbicides, and antimalarial drugs frontiersin.orgmdpi.compnas.org.

Regulatory Mechanisms Involving D Xylulose 5 Phosphate

Regulation of Glycolysis by D-Xylulose-5-Phosphate

This compound-5-phosphate plays a significant role in the regulation of glycolysis, the primary pathway for cellular energy production. smolecule.com This regulation is mediated through its interaction with key enzymes involved in fructose-2,6-bisphosphate metabolism. wikipedia.orgsmolecule.com

Interaction with Bifunctional Enzyme PFK2/FBPase2

This compound-5-phosphate interacts with the bifunctional enzyme phosphofructokinase-2/fructose-bisphosphatase-2 (PFK2/FBPase2). wikipedia.orgsmolecule.com This enzyme is responsible for the synthesis and degradation of fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1 (PFK1), a key regulatory enzyme in glycolysis. wikipedia.orgnih.gov

Protein Phosphatase Activation

A key mechanism by which this compound-5-phosphate regulates glycolysis is through the activation of protein phosphatase, specifically protein phosphatase 2A (PP2A). sigmaaldrich.comnih.gov this compound-5-phosphate-activated protein phosphatase dephosphorylates the bifunctional enzyme PFK2/FBPase2. wikipedia.org This dephosphorylation event inhibits the FBPase2 activity and activates the PFK2 activity of the enzyme. wikipedia.orgsmolecule.com The resulting increase in PFK2 activity leads to elevated levels of fructose-2,6-bisphosphate. wikipedia.orgsmolecule.com Increased fructose-2,6-bisphosphate, in turn, activates PFK1, thereby promoting glycolytic flux and the conversion of glucose to pyruvate (B1213749). smolecule.com This suggests that this compound-5-phosphate acts as a glucose signaling compound that acutely activates phosphofructokinase in glycolysis. sigmaaldrich.comnih.gov

Transcriptional and Post-Transcriptional Regulatory Roles of this compound-5-Phosphate

Beyond its acute effects on glycolysis, this compound-5-phosphate has also been implicated in the long-term regulation of gene expression, particularly concerning lipogenesis and glucose metabolism. wikipedia.orgsigmaaldrich.com

Potential Role in ChREBP Transcription Factor Activity

This compound-5-phosphate has been suggested to play a role in activating the carbohydrate-responsive element-binding protein (ChREBP), a transcription factor that activates lipogenic genes in the liver in response to high carbohydrate diets. wikipedia.orgsigmaaldrich.comnih.gov ChREBP is regulated by phosphorylation, and this compound-5-phosphate-activated protein phosphatase (PP2A) is thought to dephosphorylate ChREBP at specific sites, facilitating its nuclear translocation and activation of DNA-binding activity. nih.govbio-rad.comuni-muenchen.de This activation promotes the transcription of genes involved in lipogenesis, the hexose (B10828440) monophosphate shunt, and glycolysis, all of which are necessary for de novo fat synthesis. sigmaaldrich.comnih.gov Thus, this compound-5-phosphate may serve as a coordinating signal for the control of lipogenesis. sigmaaldrich.com However, some more recent studies suggest that D-glucose-6-phosphate, rather than this compound-5-phosphate, might be essential for ChREBP activation in response to glucose in the liver, challenging the model of this compound-5-phosphate as the sole key metabolite in ChREBP regulation. wikipedia.orguni-muenchen.demdpi.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound-5-phosphate850
Fructose-2,6-bisphosphate139773
Fructose-6-phosphate (B1210287)765
Glucose-6-phosphate5958
Glyceraldehyde-3-phosphate712
Ribulose-5-phosphate15711
Sedoheptulose-7-phosphate123110
Pyruvate1060
Acetyl-CoA444069
Ribose-5-phosphate (B1218738)15710
This compound135092
Xylitol (B92547)6912
Isopentenyl diphosphate (B83284) (IPP)644551
Dimethylallyl diphosphate (DMAPP)5281691
1-deoxy-D-xylulose-5-phosphate (DXP)142740
2-C-methyl-D-erythritol 4-phosphate (MEP)139774
Pyrophosphate (PPi)1089
Adenosine triphosphate (ATP)5957
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH)5845
Nicotinamide adenine dinucleotide (NADH)5843

Data Table Example:

While detailed quantitative data tables were not consistently available across the search results for specific interactions or concentrations, the qualitative data regarding the regulatory effects can be summarized.

Regulatory TargetEffect of this compound-5-PhosphateMechanism
PFK2/FBPase2 (PFK2 activity)ActivationDephosphorylation via protein phosphatase
PFK2/FBPase2 (FBPase2 activity)InhibitionDephosphorylation via protein phosphatase
Protein Phosphatase (PP2A)ActivationDirect interaction (proposed)
ChREBPActivation (potential)Dephosphorylation via protein phosphatase

Genetic and Molecular Studies of D Xylulose Metabolism

Identification and Characterization of Genes Encoding D-Xylulose Metabolic Enzymes

The metabolism of D-xylose, leading to the formation and subsequent utilization of this compound, involves several key enzymatic steps. The genes encoding these enzymes have been identified and characterized in various microorganisms, providing insights into the genetic basis of pentose (B10789219) metabolism.

D-Xylulokinase Gene (e.g., XYL3 gene from Pichia stipitis, Kocuria gwangalliensis XK gene)

This compound is phosphorylated to this compound-5-phosphate by D-xylulokinase (XK), an essential step for its entry into the pentose phosphate (B84403) pathway. nih.govkoreascience.kroup.com The gene encoding D-xylulokinase has been studied in various organisms.

In the yeast Pichia stipitis, the XYL3 gene encodes D-xylulokinase (EC 2.7.1.17). nih.govnih.gov Disruption of the XYL3 gene in P. stipitis eliminated D-xylulokinase activity and stopped ethanol (B145695) production from xylose, although the mutant could still slowly assimilate xylose and form xylitol (B92547) and arabinitol, suggesting the presence of an alternative xylose assimilation pathway. nih.govnih.gov Expression of P. stipitis XYL3 in Saccharomyces cerevisiae increased this compound consumption and enabled ethanol production from a xylose and xylulose mixture. nih.govnih.gov Optimal growth and ethanol production from xylose in recombinant S. cerevisiae require moderate D-xylulokinase activity, as overexpression of XYL3 or the S. cerevisiaeXKS1 gene can inhibit growth on xylose. asm.org

In the marine bacterium Kocuria gwangalliensis strain SJ2, a gene encoding a novel this compound kinase, designated XK, was sequenced and expressed in E. coli. koreascience.krresearchgate.net The XK gene has an open reading frame of 1,419 bp, encoding a protein of 472 amino acids with an expected molecular weight of 48.1 kDa. koreascience.kr The K. gwangalliensis XK protein showed closer relation to Arthrobacter phenanthrenivorans XK than to Bifidobacterium catenulatum XK. koreascience.krresearchgate.net

The bacterial gene for D-xylulokinase (xylB) was initially cloned from Escherichia coli. nih.gov In Saccharomyces cerevisiae, the D-xylulokinase gene was cloned by complementing an E. coli xylB deficiency and was later sequenced as part of the S. cerevisiae genome project and named XKS1. nih.gov

Xylose Isomerase Genes

In bacteria and some fungi, the isomerase pathway converts D-xylose directly to this compound in a single step catalyzed by xylose isomerase (XI). wikipedia.orgresearchgate.net This pathway is often preferred in metabolic engineering due to its direct conversion and lack of cofactor imbalance issues associated with the oxidoreductase pathway. nih.govresearchgate.net

Genes encoding xylose isomerase have been identified and utilized in metabolic engineering efforts to enable or improve xylose utilization in organisms that naturally lack this enzyme, such as Saccharomyces cerevisiae. nih.govgoogle.com The functional expression of bacterial and archaeal XI genes in yeast has historically faced challenges, but the discovery of fungal XI genes, such as from Piromyces sp. E2, has facilitated successful implementation. nih.gov

Xylitol Dehydrogenase Genes

In the oxidoreductase pathway, prevalent in most yeasts and filamentous fungi, D-xylose is first reduced to xylitol by xylose reductase (XR), and then xylitol is oxidized to this compound by xylitol dehydrogenase (XDH). wikipedia.orgnih.govd-nb.info XDH typically requires NAD+ as a cofactor. wikipedia.orgnih.gov

Genes encoding xylitol dehydrogenase (XYL2 in Pichia stipitis) have been cloned and characterized in various yeasts and fungi, including Candida tropicalis, Hypocrea jecorina, and Arxula adeninivorans. nih.gov Disruption of the XYL2 gene in Candida tropicalis eliminated XDH activity and prevented growth on xylose as a sole carbon source, highlighting its importance in this pathway. nih.gov In Hypocrea jecorina, the xdh1 gene encodes NAD-xylitol dehydrogenase, and its deletion reduced growth rates on D-xylose, although a second enzyme, lad1-encoded L-arabinitol-4-dehydrogenase, could partially compensate for the loss of XDH function. asm.org

Transcriptional and Post-Transcriptional Regulation of Enzyme Expression

The expression of genes involved in this compound metabolism is subject to complex regulatory mechanisms at both the transcriptional and post-transcriptional levels. These mechanisms ensure efficient utilization of D-xylose based on its availability and the metabolic state of the cell.

Transcriptional regulation often involves specific transcription factors that respond to the presence of xylose. In Caulobacter crescentus, a LacI-type repressor, XylR, controls the expression of the xyl operon, which includes genes for xylose metabolism enzymes. nih.gov XylR binds to operator sites in the absence of D-xylose, preventing transcription, and releases the DNA upon binding D-xylose. nih.gov In Caldicellulosiruptorales species, the transcription factors XynR and XylR coordinate the regulation of xylan (B1165943) degradation and xylose catabolism genes. asm.orgasm.org XynR controls xylokinase, while XylR controls xylose isomerase. asm.orgasm.org

Post-transcriptional regulation can also play a role in modulating the levels and activities of enzymes involved in this compound metabolism. While less extensively studied than transcriptional control in this specific pathway, post-transcriptional mechanisms, such as those affecting mRNA stability or translation, can fine-tune enzyme expression in response to metabolic signals or environmental changes. For example, studies on the methyl-D-erythritol 4-phosphate (MEP) pathway, which involves a deoxy-D-xylulose phosphate synthase, have shown post-transcriptional regulation of enzyme levels. nih.govoup.commdpi.comfrontiersin.org Although this is a different pathway, it illustrates the potential for post-transcriptional control in sugar phosphate metabolism.

Metabolic Engineering and Synthetic Biology Approaches for this compound Metabolism

Metabolic engineering and synthetic biology approaches have been widely applied to optimize this compound metabolism in microorganisms, primarily to enhance the conversion of xylose into valuable products like ethanol and other biochemicals. mdpi.comnih.govnih.govresearchgate.net

Enhancing this compound Utilization in Microorganisms

A major focus of metabolic engineering has been to improve the capacity of industrial microorganisms, such as Saccharomyces cerevisiae, to efficiently utilize D-xylose. nih.govnih.govd-nb.info Wild-type S. cerevisiae can metabolize this compound, but its ability to utilize D-xylose is limited due to the lack of key enzymes like xylose isomerase or an efficient oxidoreductase pathway. wikipedia.orgnih.govgoogle.com

Strategies to enhance this compound utilization include the introduction and optimization of heterologous genes encoding enzymes from the xylose metabolic pathways. Expressing xylose isomerase genes from bacteria or fungi in S. cerevisiae allows for direct conversion of xylose to xylulose. nih.govgoogle.com Alternatively, introducing xylose reductase and xylitol dehydrogenase genes from xylose-fermenting yeasts like Pichia stipitis enables the oxidoreductase pathway. wikipedia.orgnih.gov

Beyond introducing the primary enzymes, metabolic engineering efforts also focus on optimizing the flux through the pentose phosphate pathway, which metabolizes this compound-5-phosphate. Overexpression of genes encoding enzymes in the non-oxidative pentose phosphate pathway, such as transaldolase and transketolase, can improve this compound and D-xylose fermentation rates. wikipedia.org Balancing the activities of the introduced enzymes and the native metabolic pathways is crucial for efficient carbon flux and product yield. asm.org

Synthetic biology approaches involve designing and constructing novel metabolic pathways or regulatory circuits to improve D-xylose assimilation. nih.govacs.orgresearchgate.netacs.org This can include creating synthetic pathways that bypass native regulatory constraints or have more favorable stoichiometry for desired products. For instance, a synthetic pathway for D-xylose assimilation in Escherichia coli was developed, proceeding via isomerization to this compound, phosphorylation to this compound-1-phosphate, and subsequent aldolytic cleavage. acs.orgresearchgate.netacs.org This synthetic pathway altered the stoichiometry of xylose metabolism and showed potential for improved production of chemicals like ethylene (B1197577) glycol and glycolic acid. acs.orgresearchgate.netacs.org

Altering Redox Cofactor Balance for Pentose Fermentation

Efficient fermentation of pentose sugars like D-xylose by recombinant Saccharomyces cerevisiae is often limited by an imbalance of redox cofactors. nih.govasm.orgplos.org In the common xylose utilization pathway involving xylose reductase (XR) and xylitol dehydrogenase (XDH), D-xylose is reduced to xylitol using NADPH, and xylitol is then oxidized to this compound using NAD⁺. frontiersin.orgnih.govresearchgate.net This sequential reaction consumes NADPH and produces NADH, creating a redox imbalance. frontiersin.orgnih.govplos.org

The pentose phosphate pathway is the primary natural source of NADPH regeneration in S. cerevisiae. asm.orgwikipedia.org However, the oxidative part of the PPP, which generates NADPH, also produces CO₂, leading to a redox imbalance during anaerobic pentose fermentation to ethanol. nih.govasm.org To address this, metabolic engineering efforts have aimed at re-balancing intracellular redox cofactor levels or altering the cofactor specificities of enzymes like XR and XDH. frontiersin.orgplos.org

One strategy involves changing the cofactor specificity of XDH from NAD⁺-dependent to NADP⁺-dependent, or changing the specificity of XR from NADPH-dependent to NADH-dependent. plos.org Another approach is to express an NADP-dependent glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which can regenerate NADPH within the pathway and is not linked to CO₂ production. nih.govasm.org Deletion of the ZWF1 gene, which encodes glucose-6-phosphate dehydrogenase (a key enzyme in the oxidative PPP), in combination with overexpression of an NADP-GAPDH, has been shown to stimulate D-xylose fermentation with improved rate and yield, reducing the accumulation of xylitol and CO₂. asm.org

Studies have shown that manipulating redox balance can significantly improve D-xylose consumption rates and ethanol yields. frontiersin.orgplos.org For instance, a genome-scale model of S. cerevisiae predicted that cofactor balancing in engineered pentose utilization pathways could increase ethanol batch production by 24.7% and reduce substrate utilization time by 70%. plos.org

Interactive Data Table: Redox Cofactor Imbalance in Xylose Fermentation and Engineering Strategies

Pathway StepEnzymeCofactor ChangeEffect on Redox BalanceEngineering StrategyOutcomeSource
D-xylose to XylitolXylose Reductase (XR)NADPH consumedContributes to imbalanceAlter XR specificity to NADHImproved ethanol yield, decreased xylitol uminho.pt nih.govresearchgate.net
Xylitol to this compoundXylitol Dehydrogenase (XDH)NAD⁺ producedContributes to imbalanceAlter XDH specificity to NADP⁺Improved pentose fermentation plos.org nih.govresearchgate.net
This compound 5-phosphate metabolismPentose Phosphate Pathway (oxidative)NADPH generatedCan cause wasteful CO₂ productionDelete ZWF1 (glucose-6-phosphate dehydrogenase)Stimulated D-xylose fermentation, lowered xylitol and CO₂ asm.org nih.govasm.org
Glyceraldehyde 3-phosphateNADP-dependent GAPDHNADPH regeneratedHelps balance within pathwayOverexpress NADP-GAPDHHigher D-xylose fermentation rate and yield, lower xylitol and CO₂ asm.org nih.govasm.org

Synthetic Pathways Bypassing Endogenous Metabolism (e.g., this compound-1-Phosphate Pathway in Saccharomyces cerevisiae)

While the endogenous pathway for xylose utilization in S. cerevisiae proceeds through this compound 5-phosphate (X5P) and the PPP, alternative synthetic pathways have been developed to bypass the native metabolism. plos.orgnih.gov One such pathway is the this compound-1-phosphate (X1P) pathway. plos.orgnih.gov This synthetic pathway, engineered into S. cerevisiae, converts this compound to this compound-1-phosphate, a metabolite not naturally found in this yeast. plos.orgnih.gov

The this compound-1-phosphate pathway in S. cerevisiae typically involves three main steps. plos.orgnih.gov First, D-xylose is converted to this compound by either xylose isomerase (XI) or the combined action of xylose reductase (XR) and xylitol dehydrogenase (XDH). plos.org Second, this compound is phosphorylated to this compound-1-phosphate by an ATP-dependent ketohexokinase (KHK). plos.orgnih.gov Third, endogenous fructose-1,6-bisphosphate aldolase (B8822740) (FBA1) cleaves X1P into glycolaldehyde (B1209225) and dihydroxyacetone phosphate (DHAP). plos.orgnih.gov DHAP can then enter glycolysis, providing a route for carbon from xylose to enter central metabolism. plos.org

Research has demonstrated the functional expression of the this compound-1-phosphate dependent pathway in S. cerevisiae for the production of monoethylene glycol (MEG) from xylose, utilizing native glycolytic enzymes like phosphofructokinase and fructose-bisphosphate aldolase. osti.gov Engineered strains have achieved MEG titers up to 4.0 g/L. osti.gov

Another synthetic pathway that involves a this compound phosphate intermediate, though distinct from the X1P pathway for pentose fermentation, is the 1-deoxy-D-xylulose 5-phosphate (DXP) pathway (also known as the methylerythritol 4-phosphate or MEP pathway). wikipedia.orgnih.gov This pathway is a route for isoprenoid biosynthesis found in many bacteria, plants, and parasites, but not naturally in S. cerevisiae, which uses the mevalonate (B85504) pathway for isoprenoid synthesis. nih.govnih.govresearchgate.netosti.gov Engineering a functional DXP pathway in S. cerevisiae has been a goal due to potential advantages like higher theoretical yields and lower oxygen requirements for isoprenoid production compared to the mevalonate pathway. nih.govnih.gov Functional expression of the DXP pathway in S. cerevisiae has been reported, allowing engineered strains to synthesize isoprenoids via this route. nih.govnih.govresearchgate.netosti.gov

Interactive Data Table: Synthetic Pathways Involving this compound Phosphates

Pathway NameKey IntermediateOrganism EngineeredKey Enzymes Involved (Examples)ProductsNotesSource
This compound-1-Phosphate (X1P)This compound-1-phosphateS. cerevisiaeKetohexokinase (KHK), Fructose-1,6-bisphosphate aldolase (FBA1)Ethanol, Ethylene Glycol, DHAP, GlycolaldehydeBypasses endogenous PPP, modular, can produce excess NAD⁺ plos.orgnih.govosti.gov
1-Deoxy-D-xylulose 5-phosphate (DXP)1-deoxy-D-xylulose 5-phosphateS. cerevisiaeDXP synthase, etc.IsoprenoidsAlternative to mevalonate pathway for isoprenoid synthesis, higher theoretical yield nih.govnih.govresearchgate.netosti.gov

Biotechnological Applications and Synthetic Methodologies for D Xylulose and Its Metabolites

Enzymatic Production of D-Xylulose

Enzymatic methods offer a highly specific and efficient route for the production of this compound, primarily through the isomerization of its aldopentose counterpart, D-xylose.

Methods for D-Xylose Isomerization

The key enzyme catalyzing the conversion of D-xylose to this compound is xylose isomerase (XI), also known as glucose isomerase. This enzyme facilitates the reversible isomerization of aldose sugars to ketose sugars. The reaction involves the intramolecular transfer of a hydrogen atom and a hydride shift. Various sources of xylose isomerase exist, including microorganisms, which are often utilized for industrial-scale production of this compound. The efficiency of D-xylose isomerization can be influenced by factors such as enzyme concentration, substrate concentration, temperature, and pH. The addition of borax (B76245) can shift the enzymatic reaction of XI in favor of xylulose formation. researchgate.net

Enzymatic Synthesis of this compound-5-Phosphate

This compound-5-phosphate is a critical intermediate in the pentose (B10789219) phosphate (B84403) pathway and is significantly more expensive to obtain compared to this compound. researchgate.netnih.gov Enzymatic synthesis provides a promising avenue for its production from more readily available precursors.

Enzyme Cascade Approaches (e.g., Xylose Isomerase and Xylulokinase)

A common enzymatic approach for synthesizing this compound-5-phosphate involves a two-enzyme cascade utilizing xylose isomerase (XI) and xylulokinase (XK). nih.gov In this cascade, xylose isomerase first converts D-xylose to this compound. Subsequently, xylulokinase phosphorylates this compound at the C-5 position, yielding this compound-5-phosphate. ebi.ac.uk This process typically requires ATP as a phosphate donor. tandfonline.com

A minimized two-enzyme system has been developed for the synthesis of Xu5P from D-xylose and polyphosphate. nih.gov This system leverages the promiscuous activity of certain ATP-based xylulokinases, such as that from Thermotoga maritima, which can directly utilize polyphosphate as a phosphoryl donor, thereby eliminating the need for a separate polyphosphate kinase for ATP regeneration. researchgate.netnih.gov

Utilization of Cost-Effective Substrates and Cofactor Regeneration Systems (e.g., Polyphosphate)

The cost-effectiveness of enzymatic synthesis of this compound-5-phosphate is significantly impacted by the cost of substrates and cofactors, particularly ATP. Utilizing cost-effective substrates like D-xylose, which can be derived from biomass, is crucial. nih.gov

Transketolase-Mediated Synthesis from Specific Substrates

Transketolase (TK) is another enzyme involved in the synthesis of this compound-5-phosphate, particularly within the non-oxidative branch of the pentose phosphate pathway. wikipedia.orgwikipedia.org Transketolase catalyzes the transfer of a two-carbon ketol group from a ketose donor (like this compound-5-phosphate) to an aldose acceptor. This reaction is reversible. wikipedia.org

An enzymatic method for obtaining this compound-5-phosphate has been developed based on the irreversible reaction catalyzed by transketolase using hydroxypyruvate and D-glyceraldehyde-3-phosphate as substrates. researchgate.net This reaction proceeds as follows:

Hydroxypyruvate + D-glyceraldehyde-3-phosphate → this compound-5-phosphate + CO2 researchgate.net

This transketolase-mediated synthesis from specific substrates like hydroxypyruvate and D-glyceraldehyde-3-phosphate offers an alternative route for this compound-5-phosphate production. researchgate.net

Bioconversion Applications Utilizing this compound Intermediates

This compound and its phosphorylated form, this compound-5-phosphate, serve as key intermediates in various bioconversion processes. This compound-5-phosphate is a central metabolite in the pentose phosphate pathway, which is crucial for generating NADPH and precursors for nucleotide and aromatic amino acid synthesis. wikipedia.org

This compound is an intermediate in the microbial metabolism of D-xylose and D-arabitol. For example, in some microorganisms like Gluconobacter oxydans, D-arabitol is oxidized to this compound by D-arabitol dehydrogenase, and this compound is then converted to xylitol (B92547) by xylitol dehydrogenase. benthamdirect.com this compound can also be phosphorylated by xylulokinase to enter the pentose phosphate pathway. wikipedia.org

This compound-5-phosphate is also involved in regulating glycolysis by activating protein phosphatase, which in turn influences the activity of phosphofructokinase-2 (PFK2), leading to increased production of fructose (B13574) 2,6-bisphosphate and upregulation of glycolysis. wikipedia.org

Furthermore, 1-deoxy-D-xylulose 5-phosphate, a related compound, is an intermediate in the non-mevalonate pathway (MEP pathway) for the biosynthesis of isoprenoids, thiamine (B1217682), and pyridoxal (B1214274) in many organisms, including bacteria and plants. ebi.ac.ukwikipedia.orgmdpi.comfrontiersin.org The enzyme 1-deoxy-D-xylulose 5-phosphate synthase (DXS) catalyzes the first step of this pathway, converting pyruvate (B1213749) and glyceraldehyde-3-phosphate to 1-deoxy-D-xylulose 5-phosphate. wikipedia.orgmdpi.comfrontiersin.org

Here is a table summarizing some data related to enzymatic this compound-5-phosphate synthesis:

Enzymatic SystemSubstratesKey Enzymes InvolvedCofactor/Phosphate SourceNotesReference
Two-enzyme cascadeD-xylose, PolyphosphateXylose Isomerase, XylulokinasePolyphosphateMinimized system using promiscuous xylulokinase activity. researchgate.netnih.gov
Three-enzyme cascadeD-xylose, ATP, PolyphosphateXylose Isomerase, Xylulokinase, Polyphosphate KinaseATP, PolyphosphateIncludes ATP regeneration system. researchgate.netnih.gov
Transketolase-mediated synthesisHydroxypyruvate, D-glyceraldehyde-3-phosphateTransketolaseNone requiredIrreversible reaction. researchgate.net
Xylulokinase-catalyzed phosphorylation of this compoundThis compound, ATPD-xylulokinaseATPRequires ATP regeneration system (e.g., PEP/Pyruvate Kinase). tandfonline.com

Conversion of Lignocellulosic Biomass-Derived Sugars

Lignocellulosic biomass, composed primarily of cellulose, hemicellulose, and lignin, represents a vast renewable resource for producing biofuels and biochemicals. Hemicellulose is a significant component of this biomass, with D-xylose being the second-most abundant sugar after glucose osti.govnih.govigem.org. Efficient utilization of this D-xylose is crucial for the economic viability of lignocellulose-based biorefineries.

Microorganisms employ different pathways to metabolize D-xylose. In bacteria, the primary route is the isomerase pathway, where D-xylose is directly converted to this compound by xylose isomerase (XI) osti.govmdpi.commdpi.com. This compound is then phosphorylated by xylulokinase (XK) to this compound 5-phosphate, which enters the pentose phosphate pathway osti.govmdpi.com.

Yeasts and filamentous fungi typically utilize an oxidoreductase pathway. This two-step process involves the reduction of D-xylose to xylitol by xylose reductase (XR), followed by the oxidation of xylitol to this compound by xylitol dehydrogenase (XDH) osti.govmdpi.comuminho.pt. Subsequently, this compound is phosphorylated to this compound 5-phosphate by XK nih.gov.

The conversion of lignocellulose-derived sugars, particularly D-xylose, into this compound and then this compound 5-phosphate is a critical step for channeling these carbon sources into microbial fermentation pathways. While Saccharomyces cerevisiae, a widely used industrial yeast, naturally ferments glucose efficiently, it does not readily utilize D-xylose nih.gov. Metabolic engineering efforts have focused on introducing functional xylose metabolic pathways into S. cerevisiae to enable efficient pentose fermentation nih.gov. This often involves expressing heterologous genes encoding XI or the XR-XDH pathway enzymes mdpi.comnih.gov.

Challenges in the efficient fermentation of pentose sugars from lignocellulosic hydrolysates include the presence of inhibitory compounds generated during biomass pretreatment and the low activity of pentose phosphate pathway enzymes in some native strains nih.govresearchgate.net. Competitive inhibition of xylose transport by glucose can also occur nih.govresearchgate.net.

Research has explored different strategies to optimize D-xylose utilization and subsequent conversion to this compound 5-phosphate. For instance, studies have investigated the impact of varying expression levels of XR and XDH enzymes to optimize the efficiency of the oxidoreductase pathway wikipedia.org. Overexpression of non-oxidative pentose phosphate pathway enzymes like transaldolase, transketolase, ribulose-5-phosphate epimerase, and ribose-5-phosphate (B1218738) ketol-isomerase has also been shown to improve this compound and D-xylose fermentation rates wikipedia.org.

Biotechnological production of xylitol, an intermediate in the fungal xylose pathway, from lignocellulosic biomass-derived xylose is also an area of focus. Microorganisms, particularly yeasts, are used to convert xylose to xylitol frontiersin.orgnih.gov. This process involves the reduction of D-xylose to xylitol by xylose reductase frontiersin.org.

Microbial Production Platforms for High-Value Metabolites

This compound 5-phosphate, as a central intermediate in the pentose phosphate pathway, serves as a precursor for the microbial production of various high-value metabolites. By channeling carbon flux from this compound 5-phosphate, engineered microorganisms can synthesize a range of compounds.

The pentose phosphate pathway, into which this compound 5-phosphate enters, is responsible for generating NADPH and precursors for nucleotide biosynthesis wikipedia.orgmdpi.com. It also connects to glycolysis through intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate wikipedia.orgosti.gov. This interconnectedness allows for the metabolic engineering of microorganisms to divert carbon flow towards desired products.

Examples of high-value metabolites that can be produced from this compound or via pathways involving this compound 5-phosphate include:

Ethanol (B145695): Efficient fermentation of D-xylose to ethanol in engineered S. cerevisiae relies on the conversion of D-xylose to this compound and then to this compound 5-phosphate, which is subsequently metabolized through glycolysis nih.govmdpi.com.

Xylitol: As mentioned earlier, xylitol is produced from D-xylose, with this compound being an intermediate in the fungal pathway osti.govmdpi.com.

Erythritol (B158007): Some microorganisms can produce erythritol from xylose, with xylulose-5-phosphate entering the pentose phosphate pathway and leading to the formation of erythrose-4-phosphate, a precursor for erythritol synthesis osti.gov.

Lipid-based chemicals: Recombinant phosphoketolase pathways, which channel this compound 5-phosphate carbon flux towards acetyl-CoA synthesis, have been used for the production of fatty acids and biolipids in engineered strains nih.gov.

Terpenoids: The 1-deoxy-D-xylulose 5-phosphate (DXP) pathway is a route for terpene synthesis in many bacteria and plant plastids asm.org. While distinct from the direct metabolism of this compound, 1-deoxy-D-xylulose 5-phosphate is synthesized from pyruvate and D-glyceraldehyde 3-phosphate asm.orgmdpi.com. Research has explored novel routes to 1-deoxy-D-xylulose 5-phosphate from ribulose 5-phosphate, a sugar structurally related to this compound 5-phosphate asm.org.

Metabolic engineering strategies are employed to optimize the production of these metabolites. This involves modifying existing pathways, introducing heterologous enzymes, and optimizing cultivation conditions to enhance the conversion of this compound 5-phosphate into the target compounds mdpi.com.

Research into L-Xylulose Bioproduction and Related Metabolic Pathways

L-xylulose is the L-enantiomer of xylulose wikipedia.orgnih.gov. It is classified as a rare sugar and occurs in certain metabolic pathways in prokaryotes and eukaryotes cnif.cnresearchgate.net. L-xylulose has attracted research interest due to its potential physiological effects, such as inhibiting α-glucosidase and contributing to blood glucose control cnif.cnresearchgate.netresearchgate.net. It can also serve as a precursor for the production of other rare sugars like L-ribose and L-xylose cnif.cnresearchgate.net.

While chemical synthesis of L-xylulose is possible, it is often challenging and results in low yields cnif.cnresearchgate.net. Therefore, bioproduction methods have been extensively studied cnif.cn. Biotransformation from xylitol to L-xylulose catalyzed by xylitol 4-dehydrogenase has been a focus of research cnif.cnresearchgate.netresearchgate.net.

L-xylulose is involved in the glucuronate pathway in mammals, where it is produced and then converted to xylitol by dicarbonyl/L-xylulose reductase (DCXR) researchgate.net. A deficiency in DCXR leads to the accumulation of L-xylulose and a condition known as pentosuria wikipedia.orgresearchgate.net.

Research into L-xylulose bioproduction involves identifying and characterizing key enzymes, such as L-arabinitol dehydrogenase and xylitol dehydrogenase, capable of converting related sugar alcohols (like L-arabinitol or xylitol) into L-xylulose cnif.cn. Metabolic engineering approaches, including the co-expression of enzymes like NADH oxidase with xylitol dehydrogenase, have been investigated to improve the efficiency and yield of L-xylulose production from xylitol in microorganisms like Escherichia coli researchgate.net.

Studies have demonstrated the feasibility of producing L-xylulose from xylitol using recombinant E. coli strains expressing xylitol-4-dehydrogenase researchgate.net. Optimization of reaction conditions, such as pH and temperature, and substrate concentration are crucial for enhancing L-xylulose concentration and productivity researchgate.net.

Interactive Data Table: Microbial Production of L-Xylulose

SubstrateMicroorganism / Enzyme SystemKey Enzyme(s)ProductNotesSource
XylitolRecombinant E. coli expressing Pantoea ananatis XDHXylitol-4-dehydrogenase (XDH)L-XyluloseImproved production with co-expression of NADH oxidase. researchgate.net
XylitolBacillus pallidus Y25Xylitol dehydrogenaseL-XyluloseNewly isolated strain. cnif.cn
XylitolRecombinant E. coli expressing AfXDH coupled with Streptococcus pyogenes NADH oxidaseAfXDH, NADH oxidaseL-XyluloseHigh yield (97%) demonstrated. researchgate.net
L-arabinitolEnzymatic catalysisOxidoreductases (e.g., L-arabinitol dehydrogenase)L-XyluloseArtificial synthesis route. cnif.cn

Research also explores the metabolic pathways involving L-xylulose in various organisms, including Escherichia coli, where L-lyxose is utilized, encoding a kinase for L-xylulose nih.govfishersci.ca. Understanding these pathways is essential for developing efficient bioproduction strategies and exploring potential applications of L-xylulose and its derivatives.

Q & A

Q. What are the primary metabolic roles of D-xylulose in biological systems, and how can its activity be experimentally quantified?

this compound is a ketopentose central to the glucuronate-xylulose and pentose phosphate pathways (PPP). It is enzymatically phosphorylated to this compound 5-phosphate (Xu5P) via D-xylulokinase, linking it to nucleotide sugar metabolism and redox balance . To quantify its activity, researchers often employ coupled enzyme assays. For example, xylose isomerase (XI) activity can be measured by converting D-xylose to this compound, followed by reduction to xylitol using NADH-dependent sorbitol dehydrogenase (SDH), with spectrophotometric tracking of NADH oxidation . NMR and mass spectrometry are also used for structural validation and isotopic tracing .

Q. What are the standard methods for synthesizing this compound in laboratory settings?

A cost-effective synthesis involves hydroxyacetone and ethylene glycol as starting materials. Key steps include:

  • Protection strategies : TIPS (triisopropylsilyl) or acetyl groups stabilize intermediates during Wittig reactions and asymmetric dihydroxylation (e.g., Sharpless conditions) .
  • Phosphonium salt formation : Bromoketone intermediates are converted to phosphonium bromides for olefination .
  • Debenzylation : Hydrogenation or HF-mediated deprotection yields pure this compound (75–92% efficiency) . For microbial production, Acetobacter aceti IFO 3281 enzymatically converts D-arabitol to this compound via L-ribose isomerase .

Advanced Research Questions

Q. How can contradictory data on this compound pathway efficiency in metabolic engineering be reconciled?

Discrepancies often arise from host-specific enzyme kinetics or pathway crosstalk. For instance, synthetic this compound-1-phosphate (X1P) pathways in yeast face inefficiencies due to:

  • Redox imbalances : Excess NAD+ and ATP deficits from early phosphorylation steps .
  • Metabolic leakage : Xu5P may enter the PPP or be metabolized by endogenous phosphatases . Mitigation strategies include:
  • Enzyme engineering : Optimizing XI and ketohexokinase activity via directed evolution .
  • Compartmentalization : Localizing pathway enzymes to prevent crosstalk .

Q. What methodological challenges arise in asymmetric synthesis of this compound derivatives, and how are they addressed?

Asymmetric dihydroxylation (e.g., Sharpless conditions) of α,β-unsaturated intermediates is hindered by protecting group instability. For example:

  • Acetyl/TBS groups : Degrade under basic or oxidative conditions, leading to retro-aldol side reactions (27% yield loss) .
  • TIPS protection : Enhances stability, achieving 78% yield in dihydroxylation . Advanced solutions include:
  • Alternative substrates : Using formaldehyde assimilation pathways to bypass unstable intermediates .
  • Catalyst screening : Identifying OsO4 or AD-mix-β variants tolerant to diverse protecting groups .

Q. How can NMR and crystallography resolve ambiguities in this compound enzyme mechanisms?

  • Crystallography : Structural studies of xylose isomerase (XI) reveal Mn²⁺-dependent active sites critical for this compound isomerization. Class II XIs show substrate specificity via conserved His/Lys residues .
  • NMR isotopomer analysis : ¹³C-labeled this compound tracks carbon flux in PPP, distinguishing Xu5P utilization in nucleotide vs. redox metabolism .

Data Analysis and Experimental Design

Q. What statistical approaches are critical for validating this compound metabolic flux models?

  • Stoichiometric modeling : Genome-scale models (e.g., COBRA Toolbox) integrate enzyme kinetics and metabolite concentrations to predict flux distributions .
  • Multivariate regression : Identifies correlations between XI activity (kₐₜ = 8.5 s⁻¹) and NADPH yield in PPP .

Q. How should researchers address low yields in microbial this compound production?

  • Fermentation optimization : Adjusting pH (5.5–6.5), temperature (30–37°C), and xylitol concentrations (50–100 mM) enhances Candida famata R28 conversion efficiency .
  • CRISPRi suppression : Silencing competing pathways (e.g., glycolysis) redirects carbon flux toward this compound .

Tables of Key Data

Table 1: Enzymatic Parameters of this compound-Related Enzymes

EnzymeSubstratekₐₜ (s⁻¹)Kₘ (mM)Metal CofactorReference
Xylose Isomerase (XI)D-Xylose8.517.7Mn²⁺
D-XylulokinaseThis compound12.30.8Mg²⁺
Xylitol DehydrogenaseXylitol4.22.1NAD⁺

Table 2: Synthetic Routes to this compound

MethodKey StepYield (%)ChallengesReference
Hydroxyacetone RouteSharpless dihydroxylation78Protecting group instability
Formaldehyde AssimilationMethanol condensationN/APathway validation required
Microbial ConversionA. aceti enzymatic steps65Substrate inhibition at high xylitol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.